molecular formula C25H27N3O5S2 B2391564 Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-60-3

Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No.: B2391564
CAS No.: 865174-60-3
M. Wt: 513.63
InChI Key: WQFKRKJIVCYHFW-QPLCGJKRSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a benzothiazole ring, and a carboxylate ester .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The synthesis of such compounds is an important task in modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Benzothiazole is a heterocyclic compound consisting of fused benzene and thiazole rings .

Scientific Research Applications

Synthesis and Structural Characterization

Benzothiazole derivatives, including compounds similar to Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, have been synthesized through various methods. For instance, the synthesis of piperidine substituted benzothiazole derivatives involves the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, followed by further chemical transformations to obtain the desired compounds. The structural characterization of these compounds is established through 1H & 13C NMR, IR spectral data, and LC-MS technique, which confirm the chemical structures and provide insights into their photoluminescence properties (Shafi et al., 2021).

Biological Activities

The biological studies of synthesized benzothiazole derivatives reveal their potential in medicinal chemistry, particularly due to their antibacterial and antifungal activities. For example, specific compounds have shown good antibacterial activity, while others have displayed significant antifungal properties. Such activities are indicative of the potential use of these compounds in developing new antimicrobial agents (Shafi et al., 2021).

Anticancer and Antimicrobial Evaluation

Further research into benzothiazole derivatives includes the evaluation of their anticancer properties. Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, showing promise in this field. This underscores the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Rehman et al., 2018).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-3-14-28-21-13-10-19(24(30)33-4-2)17-22(21)34-25(28)26-23(29)18-8-11-20(12-9-18)35(31,32)27-15-6-5-7-16-27/h3,8-13,17H,1,4-7,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFKRKJIVCYHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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